1-Bromo-2,3-difluorobenzene (CAS: 38573-88-5) is a highly versatile halogenated aromatic building block characterized by a bromine atom adjacent to two ortho-fluorine atoms. In industrial and laboratory procurement, it is primarily sourced as a precursor for introducing the 2,3-difluorophenyl moiety into complex molecules via lithium-halogen exchange, Grignard formation, or palladium-catalyzed cross-coupling reactions (such as Suzuki and Negishi couplings) [1]. The compound is a colorless to pale yellow liquid with a boiling point of approximately 157-158 °C, offering excellent solubility in standard organic solvents and high stability under standard handling conditions . Its unique substitution pattern imparts a strong lateral dipole moment and specific steric constraints, making it a critical raw material in the synthesis of advanced active pharmaceutical ingredients (APIs), including KRAS G12C inhibitors and CGRP receptor antagonists, as well as in the formulation of high-performance liquid crystals [REFS-1, REFS-3].
Substituting 1-bromo-2,3-difluorobenzene with closely related isomers, such as 1-bromo-2,4-difluorobenzene or 1-bromo-3,4-difluorobenzene, fundamentally alters the electronic and physical properties of the downstream products, leading to application failure [1]. In materials science, the 2,3-difluoro substitution pattern generates a strong lateral dipole moment perpendicular to the molecular axis; replacing it with a 3,4-difluoro analog shifts the dipole parallel to the axis, completely reversing the dielectric anisotropy from negative to positive, which renders the material useless for vertically aligned liquid crystal displays [2]. In pharmaceutical manufacturing, the specific ortho-fluorine arrangement is strictly required to define the steric conformation, pKa of adjacent functional groups, and precise hydrogen-bonding networks within target protein binding pockets (e.g., KRAS G12C or CGRP receptors)[REFS-1, REFS-3]. Furthermore, replacing the bromine with chlorine (1-chloro-2,3-difluorobenzene) severely diminishes the efficiency of metal-halogen exchange, leading to competing deprotonation side reactions and unacceptable impurity profiles during API scale-up [3].
In the multikilogram synthesis of the KRAS G12C inhibitor Divarasib, 1-bromo-2,3-difluorobenzene serves as the critical starting material. Transitioning the lithiation and carboxylation of this compound from a traditional batch process to a continuous plug flow reactor (PFR) dramatically improved processability. Using lithium diisopropylamide (LDA) at -45 °C followed by a gaseous CO2 quench in a PFR achieved a 92% yield of 4-bromo-2,3-difluorobenzoic acid [1]. In contrast, the first-generation batch mode required cryogenic conditions (-65 °C) and solid CO2, resulting in a much lower 39% yield over two steps and limiting scalability [1].
| Evidence Dimension | Lithiation/Carboxylation Yield |
| Target Compound Data | 92% yield (Continuous flow PFR, -45 °C) |
| Comparator Or Baseline | 39% yield (Batch mode, -65 °C, solid CO2) |
| Quantified Difference | 53% absolute yield increase and elimination of deep cryogenic requirements |
| Conditions | LDA in THF, followed by CO2 addition |
Validates the compound's exceptional suitability for modern, high-yield continuous-flow manufacturing, reducing cryogenic overhead for API procurement.
For the synthesis of complex pharmaceutical intermediates, such as those used in CGRP receptor antagonists, 1-bromo-2,3-difluorobenzene is the strictly preferred precursor for generating 2,3-difluorophenyl lithium. The C-Br bond undergoes rapid, selective lithium-halogen exchange with n-butyllithium at -78 °C, enabling clean nucleophilic addition to ketones (e.g., achieving 55% yield in highly sterically hindered API intermediates) [1]. If a buyer were to substitute 1-chloro-2,3-difluorobenzene to reduce halogen mass, the stronger C-Cl bond resists exchange; instead, the strong base primarily triggers competing ortho-deprotonation at the C-4 or C-6 positions, leading to complex isomeric mixtures and synthesis failure [1].
| Evidence Dimension | Lithium-Halogen Exchange Selectivity |
| Target Compound Data | Rapid and selective exchange at C-1 (yielding 2,3-difluorophenyl lithium) |
| Comparator Or Baseline | 1-chloro-2,3-difluorobenzene (Resists exchange, undergoes competing ortho-deprotonation) |
| Quantified Difference | Exclusive C-1 activation vs. mixed C-4/C-6 deprotonation |
| Conditions | n-BuLi, THF, -78 °C |
Ensures predictable regiocontrol during organolithium generation, which is critical for minimizing impurities and maximizing yield in multi-step pharmaceutical syntheses.
The exact substitution pattern of fluorinated benzenes strictly dictates the electro-optical behavior of resulting liquid crystal formulations. Derivatives synthesized from 1-bromo-2,3-difluorobenzene possess a strong lateral dipole moment perpendicular to the long molecular axis, which reliably induces a negative dielectric anisotropy (Δε < 0) [1]. In direct contrast, utilizing 1-bromo-3,4-difluorobenzene as the building block aligns the dipole moment parallel to the molecular axis, yielding a positive dielectric anisotropy (Δε > 0) [1].
| Evidence Dimension | Dielectric Anisotropy (Δε) |
| Target Compound Data | Negative (Δε < 0) due to perpendicular lateral dipole |
| Comparator Or Baseline | 1-bromo-3,4-difluorobenzene derivatives (Positive, Δε > 0) |
| Quantified Difference | Complete reversal of dielectric anisotropy vector |
| Conditions | Nematic and smectic liquid crystal display (LCD) formulations |
Procurement for vertically aligned (VA) LCD modes strictly requires the 2,3-difluoro isomer to achieve the necessary negative dielectric anisotropy for proper pixel switching.
In the design of polar crystalline materials, the bromine atom in 1-bromo-2,3-difluorobenzene derivatives acts as a critical structure-directing agent. Crystallographic studies demonstrate that brominated 2,3-difluorophenyl silanes form helical structures with parallel dipole alignment, driven by Br···Br halogen-3 synthons [1]. In contrast, the non-brominated 2,3-difluorophenyl baseline analogs default to an antiparallel dipole alignment, which entirely cancels out the macroscopic polarity of the crystal [1].
| Evidence Dimension | Crystal Dipole Alignment |
| Target Compound Data | Parallel alignment (helical structure, macroscopically polar) |
| Comparator Or Baseline | Non-brominated 2,3-difluorophenyl analog (Antiparallel alignment, non-polar) |
| Quantified Difference | Shift from polarity-canceling antiparallel to polarity-enhancing parallel alignment |
| Conditions | X-ray crystallographic analysis of silyl derivatives |
Essential for materials scientists procuring building blocks for non-linear optical (NLO) materials or ferroelectrics where macroscopic polarity is an absolute requirement.
Due to its excellent performance in plug flow reactors (yielding 92% in lithiation/carboxylation sequences), 1-bromo-2,3-difluorobenzene is the optimal starting material for scaling up highly substituted pharmaceutical cores, such as the quinazoline scaffold in KRAS G12C inhibitors (e.g., Divarasib) [1].
The compound is the preferred precursor for introducing the 2,3-difluorophenyl moiety via selective lithium-halogen exchange. Its predictable reactivity at the C-Br bond prevents the regioselectivity issues seen with chloro-analogs, making it critical for synthesizing complex migraine therapeutics like BMS-846372 and Rimegepant[2].
Because the 2,3-difluoro substitution pattern uniquely imparts a strong perpendicular dipole moment, this compound is indispensable for manufacturing nematic and smectic liquid crystals with negative dielectric anisotropy, a strict requirement for modern VA-mode display technologies [3].
The ability of the bromine atom to participate in halogen-3 synthons allows researchers to engineer crystals with parallel dipole alignments. This makes 1-bromo-2,3-difluorobenzene a highly specialized building block for non-linear optical (NLO) materials and ferroelectrics where macroscopic polarity must be maintained in the solid state[4].
Irritant